molecular formula C48H91NO13 B3418534 N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine CAS No. 125712-73-4

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine

Cat. No.: B3418534
CAS No.: 125712-73-4
M. Wt: 890.2 g/mol
InChI Key: VOZHMDQUIRUFQW-LOTHNZFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine is a complex sphingolipid compound that plays a significant role in various biological processes. Sphingolipids are a class of lipids that contain a backbone of sphingoid bases, which are aliphatic amino alcohols. This particular compound is characterized by the presence of an octadecanoyl group, a lactosyl moiety, and a sphing-4-enine base. It is involved in cellular signaling and structural integrity of cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine typically involves multiple steps, starting with the preparation of the sphingoid base. The sphingoid base can be synthesized through the condensation of palmitoyl-CoA and serine, followed by reduction and acylation to introduce the octadecanoyl group. The lactosyl moiety is then attached through glycosylation reactions using lactose donors and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. Purification steps such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine involves its interaction with cellular membranes and signaling pathways. The compound integrates into the lipid bilayer, affecting membrane fluidity and stability. It also participates in signaling cascades by interacting with specific receptors and enzymes, modulating cellular responses such as apoptosis, proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine is unique due to its specific combination of an octadecanoyl group, a lactosyl moiety, and a sphing-4-enine base. This unique structure allows it to participate in specific biological processes and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36-,37+,38+,39+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZHMDQUIRUFQW-LOTHNZFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343901
Record name Lactosylceramide (d18:1/18:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

890.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LacCer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

125712-73-4
Record name LacCer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine
Reactant of Route 2
N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine
Reactant of Route 3
N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine
Reactant of Route 4
N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine
Reactant of Route 5
N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine
Reactant of Route 6
N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.